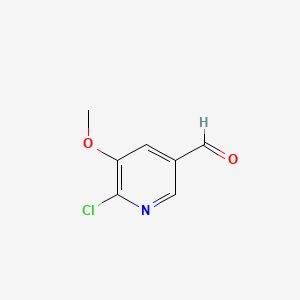

6-Chloro-5-methoxypyridine-3-carbaldehyde

Vue d'ensemble

Description

6-Chloro-5-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.581 . It is available from various suppliers, including Manchester Organics .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-methoxypyridine-3-carbaldehyde is 1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Chloro-5-methoxypyridine-3-carbaldehyde has a molecular weight of 171.581 . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.Applications De Recherche Scientifique

Synthesis of Imines and Schiff Bases

6-Chloro-5-methoxypyridine-3-carbaldehyde serves as a precursor in the synthesis of imines and Schiff bases, highlighting its utility in creating compounds with potential herbicidal, fungicidal, and antimicrobial properties. The formation of these imines involves reactions with amines under conditions that yield excellent results, emphasizing the chemical's role in producing biologically active molecules and pesticidal compounds. This application underscores the importance of 6-Chloro-5-methoxypyridine-3-carbaldehyde in synthesizing organic compounds with significant biological activities (Gangadasu, Raju, & Jayathirtha Rao, 2002).

Stability of Imino Macrocycles

Research has demonstrated the remarkable stability of imino macrocycles derived from pyridinedicarbaldehyde compounds in water. This stability is crucial for synthesizing large cyclic structures, which are often challenging due to their susceptibility to hydrolytic degradation. The ability to maintain structural integrity in aqueous environments opens the door for potential applications in biological systems and materials science, where stability in water is a desired characteristic (Saggiomo & Lüning, 2008).

Antimicrobial and Anticancer Properties

6-Chloro-5-methoxypyridine-3-carbaldehyde and its derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis of benzofuran derivatives and their evaluation against bacterial pathogens and cancer cell lines exemplify the potential medicinal applications of compounds derived from this chemical. Such studies are critical in the ongoing search for new therapeutic agents, especially those with novel mechanisms of action against drug-resistant strains of bacteria and hard-to-treat cancers (Noviany et al., 2020).

Catalysis and Chemical Transformations

Compounds derived from 6-Chloro-5-methoxypyridine-3-carbaldehyde have found applications in catalysis, particularly in the transfer hydrogenation of biomass-derived carbonyl compounds. These catalytic processes are essential for converting renewable resources into fuels and chemicals, contributing to the development of sustainable technologies. The efficiency and versatility of these catalysts demonstrate the broader utility of 6-Chloro-5-methoxypyridine-3-carbaldehyde in facilitating environmentally friendly chemical transformations (Figliolia et al., 2019).

Mécanisme D'action

Target of Action

6-Chloro-5-methoxypyridine-3-carbaldehyde, also known as 6-CHLORO-5-METHOXYNICOTINALDEHYDE, is primarily used as an organic synthesis intermediate and pharmaceutical intermediate

Mode of Action

It’s known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

As a chemical intermediate, it’s primarily used in laboratory research and chemical production processes , rather than being administered directly to organisms.

Propriétés

IUPAC Name |

6-chloro-5-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZYEAMJQXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263228 | |

| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methoxypyridine-3-carbaldehyde | |

CAS RN |

1060801-67-3 | |

| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)